Enhanced Hydrogen‑Bond Acceptor Capacity Relative to the 2‑Methylpiperidine Analog
The target compound contains an additional nitrogen atom (piperazine vs. piperidine) that increases its hydrogen‑bond acceptor count from 2 to 3, as determined by the molecular formula comparison C₂₀H₂₀ClN₃OS vs. C₂₀H₁₉ClN₂OS [1][2]. This extra acceptor can form additional polar interactions with target proteins, potentially enhancing binding affinity and specificity.
| Evidence Dimension | Number of hydrogen‑bond acceptors (HBA) |
|---|---|
| Target Compound Data | 3 (two piperazine nitrogens + carbonyl oxygen) |
| Comparator Or Baseline | [2‑(5‑Chloro‑2‑thienyl)‑4‑quinolyl]‑(2‑methylpiperidino)methanone: 2 HBA |
| Quantified Difference | +1 HBA |
| Conditions | Structural analysis based on molecular formula and SMILES; SpectraBase and ZINC data. |
Why This Matters
A higher HBA count can improve binding to protein pockets rich in hydrogen‑bond donors, directly influencing potency and selectivity in assays where the target engages through polar contacts.
- [1] ZINC Database. ZINC4915341. Molecular formula C20H20ClN3OS, contains three heteroatoms capable of accepting H‑bonds (two nitrogen atoms in piperazine, one oxygen in carbonyl). View Source
- [2] SpectraBase. [2‑(5‑Chloro‑2‑thienyl)‑4‑quinolyl]‑(2‑methylpiperidino)methanone. Molecular formula C20H19ClN2OS, contains two H‑bond acceptors (one nitrogen in piperidine, one carbonyl oxygen). View Source
